molecular formula C29H32N4O3S3 B2419823 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 489470-42-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2419823
CAS No.: 489470-42-0
M. Wt: 580.78
InChI Key: MYZXQQGEHUVDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This cell-permeable compound acts as a molecular tool to specifically block RIPK1 kinase activity, which is a central regulator of necroptosis, a form of programmed necrosis. By potently inhibiting RIPK1, this compound enables researchers to dissect the necroptotic signaling pathway and investigate its role in a wide range of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and tissue injury models. Its high selectivity profile helps minimize off-target effects, ensuring that observed phenotypic changes in cellular or animal studies can be confidently attributed to RIPK1 inhibition. This benzamide derivative is recognized for its utility in probing complex cell death mechanisms and is for research use only in laboratory settings. It is structurally related to other well-characterized RIPK1 inhibitors like GSK'963 and is available under catalog number 81711 from multiple suppliers (Source 1) . The compound's mechanism involves binding to the allosteric pocket of RIPK1, stabilizing its inactive conformation and thereby preventing its role in the formation of the necrosome complex (Source 2) .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S3/c1-3-32-17-15-22-25(18-32)38-29(26(22)28-30-23-9-4-5-10-24(23)37-28)31-27(34)20-11-13-21(14-12-20)39(35,36)33-16-7-6-8-19(33)2/h4-5,9-14,19H,3,6-8,15-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZXQQGEHUVDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with notable biological activities. This compound has been studied for its potential as a pharmacological agent, particularly in the context of ion channel modulation and cancer therapy.

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC22H30N4O3S2
Molecular Weight450.64 g/mol
CAS Number449767-88-8

Research indicates that this compound acts primarily as an inhibitor of potassium channels , specifically Kv1.1 and Kv1.2. It has been shown to block voltage-gated K+ currents in rat dorsal root ganglia neurons with an IC50 value of 0.34 μM , demonstrating significant potency at therapeutic concentrations .

Ion Channel Inhibition

The inhibition of potassium channels plays a crucial role in various physiological processes, including neuronal excitability and muscle contraction. The blockade of Kv channels by this compound suggests potential applications in treating conditions such as epilepsy and cardiac arrhythmias.

Anti-Cancer Activity

In addition to its ion channel modulation, this compound has been evaluated for its anti-cancer properties. It has been reported that related compounds exhibit inhibitory effects on APE1 (apurinic/apyrimidinic endonuclease 1) , which is involved in DNA repair mechanisms. Inhibition of APE1 can enhance the cytotoxic effects of certain chemotherapeutic agents, making this compound a candidate for combination therapies in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the chemical structure can significantly influence biological activity. For instance, variations in the substituents on the benzamide moiety can alter potency against specific targets such as APE1 or potassium channels .

Study 1: Potassium Channel Inhibition

A study conducted on rat dorsal root ganglia neurons demonstrated that the compound effectively inhibited K+ currents. This study highlighted its potential application in managing neuropathic pain and other related disorders .

Study 2: APE1 Inhibition

In another study focusing on cancer therapy, the compound was shown to potentiate the cytotoxicity of alkylating agents like temozolomide. The results indicated that it could increase the accumulation of DNA damage in tumor cells, suggesting a synergistic effect when used alongside traditional chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit significant anticancer properties. For example:

  • Inhibitory Effects on Tumor Growth : Research has shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Similar sulfonamide compounds have demonstrated efficacy in inhibiting acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Properties

There is emerging evidence suggesting that this class of compounds possesses antimicrobial activity against various pathogens:

  • Broad Spectrum Activity : Studies have reported activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Case Study: Anticancer Evaluation

A study focused on the synthesis of related compounds showed promising results in vitro against several cancer cell lines. The compounds were tested for cytotoxicity using MTT assays, revealing IC50 values in the low micromolar range .

Case Study: Enzyme Inhibition Mechanism

Another investigation explored the mechanism of acetylcholinesterase inhibition by these compounds through molecular docking studies. The results indicated strong binding affinities to the active site of the enzyme, suggesting a competitive inhibition mechanism .

Data Summary Table

Application AreaSpecific ActivityReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits acetylcholinesterase
AntimicrobialEffective against Gram-positive/negative bacteria

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

Answer:
The synthesis involves multi-step organic reactions, including amidation, sulfonylation, and cyclization. Key steps include:

  • Amide coupling between benzo[d]thiazole derivatives and tetrahydrothieno intermediates under reflux in ethanol or DMF .
  • Sulfonylation of the benzamide group using 2-methylpiperidine sulfonyl chloride under anhydrous conditions .
  • Purification via column chromatography or recrystallization to isolate the hydrochloride salt form .
    To optimize yield and purity:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing moieties .
  • Monitor reaction progress via TLC and HPLC, targeting >95% purity .
  • Characterize intermediates/final products using ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR spectroscopy : Assign peaks to confirm the benzo[d]thiazole (δ 7.5–8.5 ppm), tetrahydrothieno (δ 2.5–3.5 ppm), and sulfonyl groups (δ 3.0–3.8 ppm) .
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95%) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₃₀H₃₂N₄O₃S₂: 584.18) .
  • X-ray crystallography (if crystalline): Resolve stereochemistry of the tetrahydrothieno ring .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-methylpiperidinyl sulfonyl group?

Answer:

  • Comparative analogs : Synthesize derivatives with alternative sulfonamide groups (e.g., pyrrolidinyl, morpholinyl) and compare binding affinity to target proteins .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions between the sulfonyl group and hydrophobic pockets in biological targets .
  • Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to correlate sulfonamide modifications with IC₅₀ values .
  • Pharmacokinetic profiling : Assess solubility and membrane permeability changes via logP calculations and Caco-2 cell models .

Advanced: What experimental strategies are effective for resolving contradictions in biological activity data across studies?

Answer:

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
  • Orthogonal validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
  • Collaborative replication : Share compound batches with independent labs to verify reproducibility .

Advanced: How can researchers identify and validate the primary biological targets of this compound?

Answer:

  • Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 screens : Perform genome-wide knockout studies to pinpoint genes whose loss ablates compound activity .
  • Thermal shift assays (TSA) : Monitor protein thermal stability shifts upon compound binding to confirm direct interactions .
  • In vivo target engagement : Use PET tracers or fluorescently labeled derivatives in animal models .

Advanced: What are the key challenges in designing in vivo toxicity studies for this compound?

Answer:

  • Metabolic stability : Pre-screen using liver microsome assays (human/rodent) to identify labile sites (e.g., sulfonamide hydrolysis) .
  • Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, monitoring hepatotoxicity via ALT/AST levels .
  • Formulation : Address poor aqueous solubility using co-solvents (e.g., PEG-400) or nanoparticle encapsulation .
  • Off-target profiling : Test against hERG channels (patch-clamp) and cytochrome P450 isoforms (CYP3A4/2D6) to predict cardiotoxicity and drug-drug interactions .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

  • logP/logD : Use Schrödinger’s QikProp or ACD/Labs to estimate lipophilicity (predicted logP ~3.5) .
  • pKa : Employ MarvinSuite to calculate ionization states (e.g., sulfonamide pKa ~9.5) .
  • Solubility : Predict via SwissADME, accounting for crystal lattice energy .
  • Bioavailability : Apply the Rule of Five (molecular weight <500, H-bond donors <5) .

Advanced: How can researchers optimize the synthetic route for scalability without compromising stereochemical integrity?

Answer:

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reproducibility .
  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control tetrahydrothieno ring stereochemistry .
  • Process analytical technology (PAT) : Integrate real-time FT-IR/Raman monitoring to detect impurities early .
  • DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize solvent ratios, temperature, and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.